2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromen-7-yl group and a pyrazol-4-yl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromen-7-yl Intermediate: This step involves the cyclization of a suitable precursor to form the chromen-7-yl structure. Common reagents include acids or bases to facilitate the cyclization process.
Introduction of the Hydroxy Group: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or other peroxides.
Attachment of the Pyrazol-4-yl Group: This step involves the formation of the pyrazole ring, which can be achieved through condensation reactions using hydrazines and diketones.
Final Coupling Reaction: The final step involves coupling the chromen-7-yl intermediate with the pyrazol-4-yl intermediate using acylation reactions, typically in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxy and carbonyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. It may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid
- 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]ethanoic acid
- 2-[(5-hydroxy-2,2-dimethyl-4-oxo-7-chromanyl)oxy]acetic acid
Uniqueness
The presence of both the chromen-7-yl and pyrazol-4-yl groups in 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide makes it unique compared to other similar compounds. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H25N3O5 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C20H25N3O5/c1-11-14(12(2)23(5)22-11)9-21-18(26)10-27-13-6-15(24)19-16(25)8-20(3,4)28-17(19)7-13/h6-7,24H,8-10H2,1-5H3,(H,21,26) |
InChI Key |
MMNZDCJDEBMESN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)COC2=CC(=C3C(=O)CC(OC3=C2)(C)C)O |
Origin of Product |
United States |
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